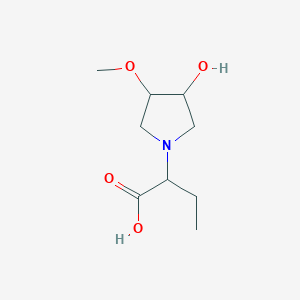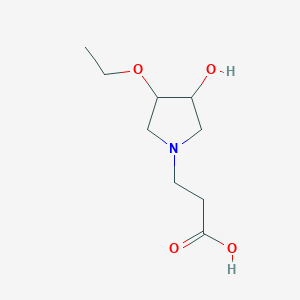![molecular formula C11H13ClN4O B1477756 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097980-89-5](/img/structure/B1477756.png)
4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Vue d'ensemble
Description
“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another position .
Synthesis Analysis
The synthesis of Oxazepine derivatives can be achieved by a one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .
Molecular Structure Analysis
The molecular weight of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .
Chemical Reactions Analysis
A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives, by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .
Physical And Chemical Properties Analysis
“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a colorless liquid, odorless to fruity . It does not react rapidly with air or water .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research in synthetic chemistry has extensively explored the synthesis and applications of complex heterocyclic compounds, including benzoxazepines and related structures. These compounds are of interest due to their potential in pharmaceutical development and materials science. For example, methodologies for the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] focus on the condensation of o-phenylenediamines with various electrophilic reagents, highlighting the synthetic versatility and potential utility of these frameworks in designing novel compounds with targeted properties (Ibrahim, 2011).
Biological Activities and Therapeutic Potential
Benzoxazepines and structurally related compounds have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and potential antitumor activities. The exploration of benzothiazoles, for instance, has revealed a broad spectrum of antimicrobial and analgesic properties, indicating the therapeutic potential of these scaffolds (Kamal et al., 2015). This suggests that compounds like 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine could have promising applications in drug development, pending further research into their specific biological activities.
Environmental and Toxicological Studies
Some research efforts are directed towards understanding the environmental persistence and toxicological profiles of halogenated organic compounds, including those with benzodiazepine structures. Studies on the occurrence, fate, and behavior of related compounds in aquatic environments could provide insights into the environmental impact and potential risks associated with the use and disposal of such chemicals (Haman et al., 2015).
Safety and Hazards
Inhalation of vapors or dust is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful. Fire will produce irritating, corrosive, and/or toxic gases. Runoff from fire control or dilution water may cause environmental contamination .
Orientations Futures
The synthesis of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and its derivatives is a field of ongoing research. The development of new methods for the synthesis of these compounds remains a hot topic in organic chemistry due to their importance in biologically active natural products and synthetic materials .
Mécanisme D'action
Target of Action
The primary target of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine and its derivatives is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor .
Mode of Action
The compound acts as an extremely potent activator of the TRPA1 receptor
Biochemical Pathways
The TRPA1 receptor is known to transduce mechanical, thermal, and pain-related inflammatory signals . Activation of this receptor contributes to the perception of noxious stimuli and inflammatory hyperalgesia
Result of Action
The activation of the TRPA1 receptor by 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine could potentially lead to various physiological responses, including the perception of pain and inflammation . .
Propriétés
IUPAC Name |
4-(2-azidoethyl)-7-chloro-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHIHAYYTNYENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)






![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)
![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)
